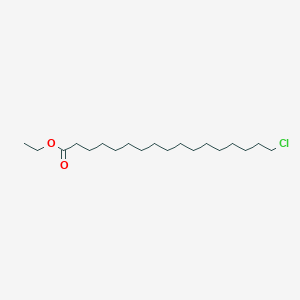
Ethyl 17-chloroheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 17-chloroheptadecanoate is an organic compound with the molecular formula C19H37ClO2 and a molecular weight of 332.94 g/mol . It is an ester derivative of heptadecanoic acid, where the hydrogen atom at the 17th position is replaced by a chlorine atom. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 17-chloroheptadecanoate can be synthesized through the esterification of 17-chloroheptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 17-chloroheptadecanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 17-chloroheptadecanoic acid and ethanol.
Reduction: 17-chloroheptadecanol.
Substitution: Various substituted heptadecanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 17-chloroheptadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 17-chloroheptadecanoate involves its interaction with cellular components, particularly lipid membranes. The ester group allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . The chlorine atom may also participate in specific biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl heptadecanoate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
17-chloroheptadecanoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Ethyl 17-bromoheptadecanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Ethyl 17-chloroheptadecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H37ClO2 |
|---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
ethyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
HTKLRXFBQLLGLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















